molecular formula C11H19NO3 B1376210 Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate CAS No. 362704-66-3

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Cat. No.: B1376210
CAS No.: 362704-66-3
M. Wt: 213.27 g/mol
InChI Key: CSTUUOYWLVVNLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a piperidine derivative, often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate typically involves the reaction of 2-methyl-5-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces alcohols .

Scientific Research Applications

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-5-oxo-1-piperidinecarboxylate
  • 1-Boc-2-methyl-piperidin-5-one
  • 1-Boc-6-methyl-3-piperidone
  • 1-Boc-2-methylpiperidin-5-one

Uniqueness

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTUUOYWLVVNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-66-3
Record name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
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